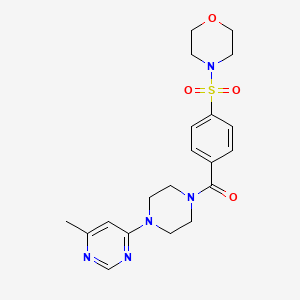
(4-(6-甲基嘧啶-4-基)哌嗪-1-基)(4-(吗啉磺酰基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality (4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 研究人员合成了这种化合物并评估了其抗菌特性。通过结合哌嗪和磺酰胺官能团,他们旨在增强抗菌效果并对抗喹诺酮耐药菌株。 该化合物对革兰氏阴性菌显示出有希望的活性,并且还表现出抗生物膜特性 .
- 该化合物被设计为与 DNA 旋转酶相互作用,DNA 旋转酶是细菌 DNA 复制和修复中必不可少的酶。抑制 DNA 旋转酶会破坏细菌的生长和复制。 研究其结合模式和与 DNA 旋转酶的相互作用提供了对其作用机制的见解 .
- 该化合物中的噻唑烷二酮部分通过防止生物膜形成来促进其抗致病性。生物膜是由细菌形成的保护性结构,使其对抗生素产生耐药性。 该化合物抑制生物膜形成的能力对于对抗持续感染很有价值 .
- 作为诺氟沙星(一种氟喹诺酮类抗生素)的衍生物,该化合物旨在改进其母体分子。 研究人员探索了杂化结构是否可以增强诺氟沙星的抗菌活性并克服耐药机制 .
- 进行计算对接研究以预测该化合物与其靶标(例如,DNA 旋转酶)的结合相互作用。 此外,ADMET(吸收、分布、代谢、排泄和毒性)分析提供了对其药代动力学特性和安全性特征的见解 .
- 该化合物是药物化学领域正在进行的研究的一部分。其独特的结构和优于现有抗生素的潜在优势使其成为进一步研究的有趣候选者。 研究人员继续探索其治疗潜力并优化其特性 .
抗菌活性
DNA 旋转酶抑制
生物膜预防
氟喹诺酮增强
对接研究和 ADMET 分析
未来药物化学研究
总之,化合物 (4-(6-甲基嘧啶-4-基)哌嗪-1-基)(4-(吗啉磺酰基)苯基)甲酮 在抗菌应用、生物膜预防和 DNA 旋转酶抑制方面具有希望。 其杂化设计和靶向特性使其成为未来研究的有趣主题 . 如果你想了解更多信息或有任何其他问题,请随时提问! 😊
生物活性
The compound (4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N6O3S, with a molecular weight of 386.5 g/mol. Its structure features a piperazine ring substituted with a 6-methylpyrimidine and a morpholinosulfonyl phenyl group, which are significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the piperazine and sulfonamide moieties suggests potential inhibitory effects on various enzymes, including acetylcholinesterase and urease, which are critical in neurodegenerative diseases and bacterial infections, respectively .
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The sulfonamide group is known for its antibacterial properties, enhancing the compound's efficacy.
- Anticancer Potential : Research has shown that derivatives of piperazine can possess anticancer properties, potentially through the induction of apoptosis in cancer cells . This aspect warrants further investigation into the specific pathways influenced by this compound.
Biological Activity Data
A summary of the biological activities observed in related compounds is presented in Table 1.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various piperazine derivatives, it was found that those containing sulfonamide groups exhibited enhanced antibacterial activity. The compound demonstrated significant inhibition against Bacillus subtilis, suggesting its potential as a therapeutic agent against bacterial infections .
Case Study 2: Enzyme Inhibition Studies
A detailed analysis revealed that compounds similar to (4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone showed promising results as acetylcholinesterase inhibitors, with IC50 values significantly lower than standard inhibitors like thiourea . This suggests potential applications in treating conditions such as Alzheimer's disease.
属性
IUPAC Name |
[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-16-14-19(22-15-21-16)23-6-8-24(9-7-23)20(26)17-2-4-18(5-3-17)30(27,28)25-10-12-29-13-11-25/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDPCEOJTUWTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














